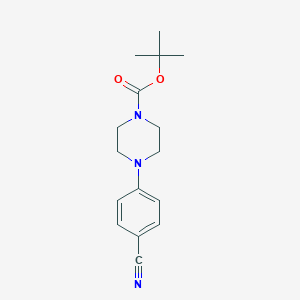

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBWVYVIBJOVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383732 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186650-98-6 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate: Core Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry, offers a unique combination of a Boc-protected piperazine and a cyanophenyl moiety. This guide provides a comprehensive overview of its fundamental basic properties, synthesis, and critical applications. We will delve into its physicochemical characteristics, spectroscopic profile, and reactivity, offering field-proven insights and detailed experimental protocols. This document is designed to be an essential resource for scientists leveraging this versatile compound in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, also known by its synonym tert-butyl 4-(4-cyanophenyl)-1-piperazinecarboxylate, is a bifunctional organic molecule of significant interest in pharmaceutical and materials science research. Its structure features a piperazine ring, a versatile pharmacophore, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other substituted with a 4-cyanophenyl group. This arrangement provides a valuable platform for further chemical modifications.

The Boc protecting group offers a stable yet readily cleavable handle, allowing for selective reactions at the unprotected nitrogen atom. The cyanophenyl group, on the other hand, can participate in various chemical transformations or act as a key pharmacophoric element in biologically active molecules. This dual functionality makes it an invaluable intermediate in the synthesis of a wide range of compounds, including those with potential therapeutic applications targeting neurological disorders.[1]

This guide will explore the core basic properties of this compound, providing a deep dive into its synthesis, characterization, and reactivity. We will also present detailed protocols and visualizations to aid researchers in their practical applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective use in research and development.

Physicochemical Data

The fundamental physicochemical properties of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C16H21N3O2 | [2] |

| Molecular Weight | 287.36 g/mol | [3] |

| Appearance | White to Yellow Powder or Crystals | |

| Melting Point | 126-128 °C | [2] |

| CAS Number | 186650-98-6 | [3] |

| Purity | Typically ≥98% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for identifying functional groups.[5] For tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, key vibrational frequencies would include a strong absorption for the C≡N (nitrile) stretch (around 2220-2240 cm⁻¹), a strong C=O (urethane) stretch (around 1680-1700 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

-

Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns of a molecule.[5] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 287. Subsequent fragmentation would likely involve the loss of the tert-butyl group or cleavage of the piperazine ring.

Synthesis and Reactivity

The synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a critical aspect of its utility. Understanding its reactivity is key to its application as a synthetic intermediate.

Synthetic Routes

A common synthetic approach involves the nucleophilic aromatic substitution reaction between 1-Boc-piperazine and 4-fluorobenzonitrile or the Buchwald-Hartwig amination of 4-bromobenzonitrile with 1-Boc-piperazine.

Below is a generalized workflow for the synthesis of Boc-protected piperazine derivatives.

Caption: Generalized synthetic workflow for tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

Key Reactivity

The reactivity of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is primarily dictated by three key features:

-

The Boc-Protected Nitrogen : The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions. However, it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine, which can then be used for further functionalization.

-

The Unprotected Piperazine Nitrogen : The nitrogen atom attached to the cyanophenyl ring is a nucleophilic center and can participate in various reactions, although its reactivity is somewhat attenuated by the electron-withdrawing nature of the aromatic ring.

-

The Cyano Group : The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions.

Applications in Drug Discovery and Materials Science

The unique structural features of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate make it a valuable building block in several areas of research.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] The piperazine moiety is a common scaffold in many approved drugs, and the ability to selectively functionalize it is highly advantageous. Its derivatives have been explored as:

-

CCR5 Antagonists : As a key building block for piperazine-based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[6]

-

Neurological Disorder Therapeutics : The core structure is found in compounds targeting various neurological disorders.[1]

-

Anticancer Agents : Piperazine derivatives are integral to the structure of some tyrosine kinase inhibitors like Vandetanib.[7]

Materials Science

The rigid cyanophenyl group and the flexible piperazine linker can be incorporated into polymers and other materials to impart specific properties. For instance, it can be used in the development of novel materials with specific functionalities, such as polymers for drug delivery systems.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experimental procedures.

Protocol for Deprotection of the Boc Group

This protocol describes a standard procedure for the removal of the tert-butoxycarbonyl protecting group.

Objective : To deprotect the Boc-protected nitrogen of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

Materials :

-

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure :

-

Dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and carefully neutralize the excess acid by washing with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 1-(4-cyanophenyl)piperazine.

Caption: Step-by-step workflow for the Boc deprotection protocol.

Safety and Handling

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate should be handled with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation. Always use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.

Conclusion

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a highly versatile and valuable building block for chemists in both academic and industrial settings. Its well-defined physicochemical properties, predictable reactivity, and broad range of applications, particularly in drug discovery, underscore its importance. This guide has provided a comprehensive overview of its core basic properties, offering both theoretical insights and practical protocols to facilitate its effective use in the laboratory.

References

-

PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2. [Link]

-

IUCrData. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

-

ChemBK. tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

Pipzine Chemicals. 4-cyano-piperidine-1-carboxylic acid tert-butyl ester. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Innovare Academic Sciences. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Pharmaffiliates. CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. [Link]

-

Pharmaffiliates. CAS No : 1023594-49-1 | Product Name : tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate - [sigmaaldrich.com]

- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

1-Boc-4-(4-cyanophenyl)piperazine CAS number 186650-98-6

The following technical guide provides an in-depth analysis of 1-Boc-4-(4-cyanophenyl)piperazine (CAS 186650-98-6), structured for immediate application in pharmaceutical research and development.

Strategic Reagent Profile for Medicinal Chemistry & Drug Discovery

Executive Technical Summary

1-Boc-4-(4-cyanophenyl)piperazine (CAS 186650-98-6) serves as a "privileged scaffold" intermediate in the synthesis of bioactive small molecules, particularly for Central Nervous System (CNS) therapeutics and anti-infective agents.

Structurally, it combines a piperazine core (a proven pharmacokinetic enhancer) with a para-cyanophenyl moiety . The nitrile group functions as a versatile "chemical warhead," allowing divergent synthesis into benzylamines, benzoic acids, amides, or tetrazoles. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, enabling selective functionalization of the phenyl ring before deprotection and subsequent derivatization of the secondary amine.

Key Applications:

-

CNS Ligands: Precursor for Dopamine D2/D3 and Serotonin 5-HT1A/2A receptor modulators.

-

Anti-infectives: Scaffold for azole-class antifungals and antimycobacterial agents.

-

Bioisostere Synthesis: The nitrile group is the primary precursor for tetrazoles (carboxylic acid bioisosteres).

Physiochemical & Safety Profile

| Property | Specification | Technical Note |

| CAS Number | 186650-98-6 | |

| IUPAC Name | tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Molecular Formula | C₁₆H₂₁N₃O₂ | |

| Molecular Weight | 287.36 g/mol | |

| Appearance | White to off-white crystalline solid | High purity forms are often needle-like crystals.[1][2] |

| Melting Point | 126–128 °C | Sharp melting point indicates high purity. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poorly soluble in water; soluble in alcohols upon warming. |

| pKa (Calc) | ~ -0.5 (Nitrile), ~8.7 (Piperazine N1) | The Boc-protected nitrogen is non-basic. |

Safety & Handling (GHS Standards):

-

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Use standard Schlenk techniques if scaling up; handle in a fume hood to avoid dust inhalation.

Synthetic Architecture

The synthesis of CAS 186650-98-6 is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr) . This route is preferred over Palladium-catalyzed Buchwald-Hartwig coupling for this specific substrate due to the high atom economy and the activating nature of the para-cyano group.

Mechanism of Action (SNAr)

The para-cyano group is strongly electron-withdrawing (-M, -I effect), activating the benzene ring at the para position for nucleophilic attack by the secondary amine of 1-Boc-piperazine.

Visualization: Synthetic Pathway

Caption: SNAr synthesis pathway utilizing the electron-withdrawing nitrile group to facilitate fluoride displacement.

Experimental Protocol: SNAr Synthesis (High-Yield Method)

Based on optimization of Tangallapally et al. (2006).

Reagents:

-

1-Boc-piperazine (1.0 equiv)[3]

-

4-Fluorobenzonitrile (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-Boc-piperazine (e.g., 10 mmol) and 4-fluorobenzonitrile (11 mmol).

-

Solvation: Add anhydrous DMSO (5 mL per gram of substrate). Note: DMSO accelerates SNAr rates significantly compared to DMF due to higher polarity.

-

Base Addition: Add K₂CO₃ (20 mmol).

-

Reaction: Heat the mixture to 100–110 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup (Self-Validating Step):

-

Pour the hot reaction mixture into crushed ice/water (10x volume).

-

Observation: The product should precipitate immediately as a white/off-white solid. If oil forms, scratch the flask side to induce crystallization.

-

-

Purification: Filter the solid, wash copiously with water (to remove DMSO/salts), and dry under vacuum.

-

Optional Recrystallization: Ethanol or EtOAc/Hexane if purity <98%.

-

Yield Expectation: 85–95%.

Functional Utility in Drug Design[1][7][8]

Once synthesized, CAS 186650-98-6 acts as a divergent node.[3] The Boc-group protects the aliphatic amine, forcing chemistry to occur exclusively at the Nitrile site.

Divergent Synthesis Map

Caption: Divergent synthetic utility of the nitrile "warhead" allowing access to multiple pharmacophores.[1][4][5]

Critical Application Notes

-

Tetrazole Formation: Reaction with sodium azide (NaN₃) and ammonium chloride generates the tetrazole ring, a classic bioisostere for carboxylic acids (enhancing metabolic stability and lipophilicity). This is crucial in ARB (Angiotensin Receptor Blocker) design.

-

Reduction to Benzylamine: Catalytic hydrogenation (Raney-Ni) converts the nitrile to a primary amine. This amine can then be coupled with carboxylic acids or sulfonyl chlorides to extend the molecular chain, a common strategy in GPCR ligand design (e.g., D2 receptor antagonists).

-

Orthogonal Deprotection: Treatment with TFA/DCM or HCl/Dioxane removes the Boc group without affecting the nitrile, liberating the secondary piperazine amine for coupling with heteroaryl halides.

Quality Control & Analytics

To ensure the integrity of the reagent before use in complex multistep synthesis, verify against these standards:

1. 1H NMR (400 MHz, CDCl₃):

-

δ 7.50 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Nitrile (deshielded).

-

δ 6.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Piperazine (shielded by resonance).

-

δ 3.58 (m, 4H): Piperazine methylene protons (adjacent to Boc-N).

-

δ 3.30 (m, 4H): Piperazine methylene protons (adjacent to Aryl-N).

-

δ 1.48 (s, 9H): Boc tert-butyl group.

2. HPLC Purity Criteria:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Detection: UV @ 254 nm (Strong absorption due to conjugated benzonitrile system).

-

Acceptance: >98.0% area under curve.[3]

References

-

Tangallapally, R. P., et al. (2006). "Synthesis and evaluation of nitrofuranylamides as novel antituberculosis agents." Bioorganic & Medicinal Chemistry Letters, 16(10), 2584–2589.

-

BenchChem. (2025).[6] "The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide." BenchChem Technical Library.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6918501, tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate." PubChem.

-

Chaudhary, P., et al. (2019).[7] "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists." Bioorganic Chemistry, 86, 169-178.

Sources

- 1. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]

- 2. tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. 页面加载中... [china.guidechem.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Boc-4-(4-cyanophenyl)piperazine: A Technical Guide

Introduction

1-Boc-4-(4-cyanophenyl)piperazine, with a molecular formula of C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol , is a pivotal intermediate in contemporary medicinal chemistry and drug discovery.[1] Its structural motif, combining a Boc-protected piperazine ring with a cyanophenyl group, makes it a versatile building block for synthesizing a range of bioactive molecules, particularly those targeting the central nervous system.[2] The precise and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity of multi-step syntheses and the final active pharmaceutical ingredients.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Boc-4-(4-cyanophenyl)piperazine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While complete, publicly available experimental spectra for this specific compound are not readily found, this guide will present a detailed, predicted analysis based on the well-established spectroscopic behavior of its constituent functional groups and data from closely related structural analogs. This approach offers researchers a robust framework for the identification and quality control of this important synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

The structure of 1-Boc-4-(4-cyanophenyl)piperazine dictates its characteristic spectroscopic fingerprint. The key structural components to be analyzed are:

-

The tert-butoxycarbonyl (Boc) protecting group : This will give rise to signals for the tert-butyl protons and the carbamate carbonyl group.

-

The piperazine ring : The methylene protons of the piperazine ring will exhibit distinct chemical shifts depending on their proximity to the electron-withdrawing carbamate and the cyanophenyl group.

-

The p-substituted cyanophenyl ring : This will show characteristic aromatic proton signals and a nitrile group absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Boc-4-(4-cyanophenyl)piperazine, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum (in CDCl₃) will feature distinct signals corresponding to the aromatic, piperazine, and Boc group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | Doublet | 2H | Ar-H (ortho to -CN) | The strong electron-withdrawing nature of the nitrile group deshields the ortho protons, shifting them downfield. |

| ~ 6.90 | Doublet | 2H | Ar-H (meta to -CN) | These protons are less affected by the nitrile group and are shifted upfield relative to their ortho counterparts. |

| ~ 3.60 | Triplet | 4H | -N-CH ₂- (adjacent to Boc) | The protons on the carbons adjacent to the nitrogen of the Boc group are deshielded by the carbamate. |

| ~ 3.30 | Triplet | 4H | -N-CH ₂- (adjacent to Ar) | The protons on the carbons adjacent to the nitrogen connected to the aromatic ring will have a distinct chemical shift. |

| 1.48 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154.7 | C =O (carbamate) | The carbonyl carbon of the Boc group has a characteristic chemical shift in this region. |

| ~ 152.0 | Ar-C (ipso, attached to N) | The aromatic carbon directly attached to the piperazine nitrogen. |

| ~ 133.5 | Ar-C H (ortho to -CN) | Aromatic carbons ortho to the nitrile group. |

| ~ 120.0 | C ≡N | The carbon of the nitrile group. |

| ~ 116.0 | Ar-C H (meta to -CN) | Aromatic carbons meta to the nitrile group. |

| ~ 105.0 | Ar-C (ipso, attached to -CN) | The aromatic carbon bearing the nitrile group. |

| ~ 80.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 48.0 | -N-C H₂- (adjacent to Ar) | Carbons of the piperazine ring adjacent to the aromatic ring. |

| ~ 44.0 | -N-C H₂- (adjacent to Boc) | Carbons of the piperazine ring adjacent to the Boc-protected nitrogen. |

| ~ 28.4 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 1-Boc-4-(4-cyanophenyl)piperazine in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum.

-

-

Data Processing : Process the acquired free induction decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~ 2225 | C≡N stretch | Nitrile | The carbon-nitrogen triple bond has a very characteristic, sharp absorption in this region. |

| ~ 1695 | C=O stretch | Carbamate | The carbonyl of the Boc protecting group will show a strong absorption. |

| ~ 1240 & ~ 1160 | C-O stretch | Carbamate | Characteristic stretching vibrations for the C-O bonds of the carbamate. |

| ~ 2975 | C-H stretch | tert-butyl | Aliphatic C-H stretching of the methyl groups. |

| ~ 1600 & ~ 1510 | C=C stretch | Aromatic ring | Stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| ~ 1365 | C-H bend | tert-butyl | Characteristic bending vibration for the tert-butyl group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This is the most common and straightforward method.

-

KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺˙) : The molecular ion peak is expected at m/z = 287.

-

Major Fragmentation Pathways :

Caption: Predicted EI-MS fragmentation of 1-Boc-4-(4-cyanophenyl)piperazine.

-

Loss of isobutylene : A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate which then decarboxylates.

-

Loss of the Boc group : Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (101 Da), resulting in a fragment corresponding to the protonated 4-(4-cyanophenyl)piperazine.

-

Formation of the tert-butyl cation : A very stable tert-butyl cation at m/z = 57 is expected to be a prominent peak.

-

Cleavage of the piperazine ring : Various cleavages of the piperazine and phenyl rings can also occur.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Program the oven temperature to ramp up to ensure volatilization of the compound and separation from any impurities.

-

-

MS Detection :

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis : Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion peak and major fragment ions.

Conclusion

The structural integrity of 1-Boc-4-(4-cyanophenyl)piperazine can be confidently established through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predicted spectroscopic profile that serves as a reliable reference for researchers and scientists. By following the outlined experimental protocols, professionals in drug development can effectively verify the identity and purity of this key synthetic intermediate, ensuring the quality and reproducibility of their synthetic endeavors. The causality behind the predicted spectral features is rooted in the fundamental principles of spectroscopy and the known electronic effects of the constituent functional groups, providing a trustworthy framework for analysis.

References

-

tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate . ChemBK. [Link]

-

1-Boc-4-(4-cyanophenyl)piperazine . MySkinRecipes. [Link]

-

tert-Butyl piperazine-1-carboxylate . PubChem. [Link]

-

1-(4-Cyanophenyl)piperazine . Organic Spectroscopy International. [Link]

-

1-Boc-piperazine - Optional[FTIR] - Spectrum . SpectraBase. [Link]

-

Design and synthesis of some piperazine hybrid molecules . Revue Roumaine de Chimie. [Link]

Sources

A Senior Application Scientist's Guide to the Initial Screening of Novel Compounds

Introduction: Beyond the Synthesis – A Strategic Framework for Hit Identification

The synthesis of a novel chemical intermediate is a landmark achievement, yet it represents the starting point of a far more intricate journey: the discovery of a viable drug candidate. The initial screening phase is the critical crucible where a vast library of synthesized compounds is systematically evaluated to identify a small subset of "hits" that warrant further investigation.[1] This process is not merely about running assays; it is a carefully orchestrated strategy designed to maximize the probability of success while judiciously managing resources. A poorly designed screening campaign can lead to missed opportunities (false negatives) or costly pursuits of misleading artifacts (false positives).[2]

This guide provides a comprehensive framework for designing and executing a robust initial screening program. We will move beyond rote protocols to explore the strategic rationale behind each decision, ensuring that the screening cascade is not just a series of experiments, but a self-validating system for identifying high-quality, progressible hits.[3][4] The core philosophy is to build a decision-making funnel that efficiently filters a large chemical library down to a handful of validated compounds with confirmed activity and tractable chemistry, ready for the hit-to-lead phase.[1]

Designing the Screening Cascade: A Funnel for Discovery

The cornerstone of any successful screening campaign is the "screening cascade," a multi-stage workflow designed to progressively filter compounds.[5][6] The primary objective is to enable swift and informed decision-making at each stage, ensuring that resources are focused on the most promising molecules. The cascade typically begins with a high-throughput primary screen to identify all potential actives, followed by a series of more complex secondary and counter-screens to confirm activity, elucidate the mechanism of action, and eliminate artifacts.[7][8]

The design of this cascade is paramount and must be tailored to the specific biological target and desired therapeutic modality.[3][5] Key questions to address early on include the required potency, the importance of selectivity, and the nature of the target (e.g., enzyme, receptor, protein-protein interaction).

The Primary Screen: Casting a Wide Net

The primary screen is the first experimental gate, where the entire compound library is tested, typically at a single concentration, to identify "actives."[9] This stage demands assays that are robust, reproducible, and scalable for high-throughput screening (HTS).[10][11] Automation and miniaturization are key to efficiently screening thousands to millions of compounds.[12][13] The two main families of primary assays are biochemical and cell-based.

Assay Modalities: A Comparative Overview

The choice between a biochemical and a cell-based primary assay is a critical decision driven by the nature of the target and the desired information.[14] Biochemical assays measure the direct interaction of a compound with an isolated target protein, while cell-based assays assess the compound's effect within a living cell.[15][16]

| Feature | Biochemical Assays | Cell-Based Assays |

| Principle | Measure direct target interaction (e.g., enzyme activity, binding affinity).[17] | Measure a downstream cellular response (e.g., cell viability, gene expression).[18] |

| Physiological Relevance | Lower; lacks cellular context. | Higher; compound must cross cell membranes and is subject to metabolism.[19] |

| Throughput | Very High (384- to 1536-well plates).[11] | High, but generally lower than biochemical assays.[20] |

| Complexity & Cost | Generally simpler and less expensive to develop and run. | More complex and costly; requires cell culture and maintenance. |

| Common Targets | Purified enzymes, receptors, kinases.[21][22] | GPCRs, ion channels, signaling pathways, cytotoxicity.[15][19] |

| Potential for Artifacts | Assay interference (e.g., fluorescence quenching, aggregation). | Off-target effects, general cytotoxicity.[20] |

Featured Biochemical Protocol: Fluorescence Polarization (FP) Assay

The FP assay is a powerful, homogeneous (no-wash) technique ideal for HTS. It measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[23] The principle is based on the rotational speed of molecules: small, unbound tracers tumble rapidly in solution, depolarizing emitted light, while large tracer-protein complexes tumble slowly, retaining light polarization.[24][25] An increase in polarization directly indicates a binding event.[26]

Protocol: Competitive FP Binding Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer that ensures the stability and activity of the target protein (e.g., PBS with 0.01% Tween-20).

-

Target Protein Solution: Dilute the purified target protein to a working concentration (determined during assay development) in the assay buffer.

-

Fluorescent Tracer Solution: Dilute the fluorescently labeled ligand to its working concentration.

-

Test Compounds: Prepare serial dilutions of the novel compounds in an appropriate solvent like DMSO.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of test compound solution or control (e.g., DMSO for negative control, known binder for positive control) to the appropriate wells.

-

Add 10 µL of the target protein solution to all wells except those for the "no protein" control. Add 10 µL of assay buffer to the "no protein" wells.

-

Incubate for 15-30 minutes at room temperature to allow compound-protein interaction.

-

Add 5 µL of the fluorescent tracer solution to all wells.

-

Incubate for a specified time (e.g., 60 minutes) at a controlled temperature to reach binding equilibrium.[23] Protect the plate from light.

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.[26]

-

-

Data Analysis:

-

The degree of polarization is calculated from the parallel and perpendicular fluorescence intensity measurements.

-

A decrease in polarization in the presence of a test compound indicates that it has displaced the fluorescent tracer from the target protein, signifying a "hit."

-

Featured Cell-Based Protocol: MTT Cytotoxicity Assay

Assessing cytotoxicity early is crucial to flag compounds that kill cells non-selectively. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[28] The amount of formazan produced is proportional to the number of living, metabolically active cells.[29]

Protocol: General MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture the desired cell line to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., medium with DMSO) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[29]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.

-

Hit Confirmation and Triage: Separating Signal from Noise

A single active result in a primary screen is not a "hit"—it is an "active." The goal of hit confirmation is to validate this initial result and eliminate false positives.[4] This is a critical triage point before committing resources to more complex secondary assays.[1]

The key steps in this phase are:

-

Confirmation Screen: Re-test the initial actives in the same primary assay to ensure the activity is reproducible.

-

Dose-Response Analysis: Test the confirmed actives over a range of concentrations (e.g., an 8-point serial dilution) to generate a dose-response curve.[30] This allows for the calculation of potency (e.g., IC₅₀ or EC₅₀) and helps distinguish true biological activity from non-specific effects that often lack a clear dose-dependency.[31]

-

Counter-Screens: Employ assays designed specifically to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence-based assay) rather than interacting with the biological target.[2][8]

-

Orthogonal Assays: Test the compounds in a secondary assay that uses a different technology or measures a different biological endpoint.[4] If a compound is active in two distinct assays, it significantly increases confidence that it is a genuine hit.[2]

Data Analysis and Hit Prioritization

The vast amount of data generated from HTS requires robust statistical analysis.[32][33] During assay development, the Z-factor is a common metric used to assess the quality and dynamic range of the assay, with a value > 0.5 indicating an excellent assay suitable for HTS.

Once primary screening data is collected, "hits" are typically identified based on a pre-defined activity threshold (e.g., >50% inhibition or a Z-score > 3). After the confirmation and triage process, hits are prioritized based on a combination of factors.[1]

| Parameter | Description | Desired Characteristic |

| Potency (IC₅₀/EC₅₀) | The concentration of the compound required to elicit a 50% response. | High potency (lower IC₅₀/EC₅₀ value) is generally preferred. |

| Selectivity | The compound's activity against the intended target versus other related targets. | High selectivity to minimize potential off-target side effects. |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure and biological activity. | A clear and tractable SAR suggests the compound is amenable to chemical optimization. |

| Physicochemical Properties | Properties like solubility, stability, and permeability. | "Drug-like" properties that are compatible with follow-up assays and future development.[1] |

| Cytotoxicity | The degree to which the compound is toxic to cells. | Low or no cytotoxicity at concentrations where it is active against the target. |

Conclusion

The initial screening of novel compounds is a foundational stage in drug discovery that demands a blend of high-throughput technology and rigorous scientific strategy. By designing a logical and adaptive screening cascade, carefully selecting and validating primary assays, and implementing a robust hit confirmation process, researchers can effectively navigate their chemical library to identify high-quality hits. This methodical approach minimizes the risk of pursuing costly artifacts and maximizes the potential for discovering novel chemical matter that can be successfully advanced into hit-to-lead and lead optimization programs.[4]

References

-

nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link].

-

Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. Available from: [Link].

-

Nuvisan. Expert biochemical assays for drug discovery success. Available from: [Link].

-

Domainex. Hit Identification and Validation Services. Available from: [Link].

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

-

Sygnature Discovery. Making the right choices in hit identification. Available from: [Link].

-

BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link].

-

Butkiewicz, M., et al. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. Available from: [Link].

-

Aurelia Bioscience. How to Develop a Successful in vitro Screening Strategy. Available from: [Link].

-

BMG LABTECH. High-throughput screening (HTS). (2019-04-10). Available from: [Link].

-

Parham, A. G., et al. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Available from: [Link].

-

BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available from: [Link].

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). Available from: [Link].

-

Creative Biolabs. Secondary Screening. Available from: [Link].

-

BellBrook Labs. High Throughput Screening Assays for Drug Discovery. (2025-11-13). Available from: [Link].

-

News-Medical.Net. Primary vs Secondary Assays in Preclinical Testing. (2021-03-12). Available from: [Link].

-

Drug Target Review. Building GPCR screening cascades for lead generation. (2014-05-06). Available from: [Link].

-

AZoLifeSciences. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30). Available from: [Link].

-

Domainex. Biochemical Assays | Enzymatic & Kinetic Activity. Available from: [Link].

-

Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link].

-

Beckman Coulter. Primary Screening with Automation. Available from: [Link].

-

Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025-04-21). Available from: [Link].

-

PubMed. A three-stage biophysical screening cascade for fragment-based drug discovery. Available from: [Link].

-

Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link].

-

BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018-07-20). Available from: [Link].

-

Wikipedia. High-throughput screening. Available from: [Link].

-

Wolfram Language & System Documentation Center. ExperimentFluorescencePolarization. (2025-09-05). Available from: [Link].

-

Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. Available from: [Link].

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

-

Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Bio-protocol. Available from: [Link].

-

Drug Target Review. High-throughput screening as a method for discovering new drugs. (2020-06-04). Available from: [Link].

-

Reaction Biology. Primary Screening. Available from: [Link].

-

Infinix Bio. Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026-02-06). Available from: [Link].

-

ResearchGate. A three-stage biophysical screening cascade for fragment-based drug discovery. (2025-08-09). Available from: [Link].

-

Pelago Bioscience. High Quality Hits in Drug Discovery: Confident Screening. Available from: [Link].

-

BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link].

-

ResearchGate. A screening cascade designed to make maximum use of in vitro systems to.... Available from: [Link].

-

Semantic Scholar. High-Throughput Screening Data Analysis. Available from: [Link].

-

Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery. (2024-09-16). Available from: [Link].

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link].

-

Sidduri, A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine. Available from: [Link].

Sources

- 1. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 2. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. beckman.com [beckman.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. nuvisan.com [nuvisan.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. broadpharm.com [broadpharm.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. news-medical.net [news-medical.net]

- 31. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 32. High-throughput screening - Wikipedia [en.wikipedia.org]

- 33. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Ticket ID: OPT-YIELD-CN-BOC-001 Subject: Yield Optimization & Troubleshooting for N-Boc-4-(4-cyanophenyl)piperazine Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Introduction

Welcome to the Technical Support Center. You are likely encountering yield plateaus or impurity profiles during the synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate .

This molecule combines a piperazine core with two critical functionalities: an acid-labile Boc protecting group and a base-sensitive nitrile (cyano) group . The juxtaposition of these functional groups creates a specific "danger zone" where standard vigorous conditions can lead to double-deprotection or hydrolysis.

This guide moves beyond generic recipes. It provides a self-validating logic system to help you select the correct pathway (SNAr vs. Buchwald) and optimize the critical parameters for maximum yield (>90%).

Module 1: Route Selection & Strategy

Before starting, you must validate your synthetic route. The electron-withdrawing nature of the cyano group (-CN) at the para position activates the benzene ring, making Nucleophilic Aromatic Substitution (SNAr) the superior pathway over Palladium-catalyzed coupling (Buchwald-Hartwig), provided you use the correct leaving group.

Decision Matrix: SNAr vs. Buchwald

Use the following logic flow to determine your optimal starting material and method.

Figure 1: Strategic decision tree for precursor selection. Note that Fluorine is the best leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate.

Module 2: The Optimized SNAr Protocol

Target Yield: >92% Purity: >98% (HPLC)

The following protocol is optimized for 4-fluorobenzonitrile . If using the chloro-derivative, increase temperature by 20°C.

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| 4-Fluorobenzonitrile | Electrophile | 1.0 | The limiting reagent. |

| 1-Boc-piperazine | Nucleophile | 1.2 | Slight excess drives conversion. |

| K₂CO₃ | Base | 2.0 - 3.0 | Must be finely ground and anhydrous. |

| DMSO | Solvent | [0.5 M] | High dielectric constant accelerates SNAr. |

Step-by-Step Procedure

-

Preparation (Anhydrous is Key):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Critical: Ensure K₂CO₃ is dry. If it has clumped, grind it in a mortar and dry in an oven (120°C) for 2 hours. Water in the base causes nitrile hydrolysis (see Troubleshooting).

-

-

Reaction Assembly:

-

Add 4-fluorobenzonitrile (1.0 equiv) and 1-Boc-piperazine (1.2 equiv) to the flask.

-

Add DMSO (concentration 0.5 M relative to the nitrile).

-

Add K₂CO₃ (2.5 equiv).[1]

-

Tech Tip: Do not use DMF if possible; DMSO accelerates SNAr rates by orders of magnitude compared to DMF due to better stabilization of the charged intermediate.

-

-

Execution:

-

Heat to 90°C under an inert atmosphere (N₂ or Ar).

-

Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC.

-

Time: Reaction typically completes in 2–4 hours. (4-Chlorobenzonitrile may take 12–16 hours at 110°C).

-

-

Workup (The "Crash" Method):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into ice-cold water (5x the volume of DMSO) with vigorous stirring.

-

Observation: The product is highly lipophilic and should precipitate immediately as a white/off-white solid.

-

Filter the solid. Wash the cake copiously with water to remove DMSO and inorganic salts.

-

-

Purification:

-

Dissolve the wet cake in Ethyl Acetate. Dry over Na₂SO₄.[2]

-

Concentrate.

-

Recrystallize from Hexane/EtOAc if necessary. Column chromatography is rarely needed if the "Crash" method is performed correctly.

-

Module 3: Troubleshooting & FAQs

Issue 1: "I see a new spot on TLC that is very polar/acidic."

Diagnosis: Nitrile Hydrolysis. Cause: Presence of water at high temperatures with a base.[3] The nitrile (-CN) has hydrolyzed to the amide (-CONH₂) or carboxylic acid (-COOH). Fix:

-

Ensure K₂CO₃ is anhydrous.[2]

-

Switch to DIPEA (Hunig's Base) (2.5 equiv) instead of carbonate bases if your solvent is "wet", although inorganic bases are generally superior for SNAr.

-

Lower the temperature.[4] If using 4-fluorobenzonitrile, you can often react at 60-70°C, reducing hydrolysis risk.

Issue 2: "My yield is low, and I see de-Boc product (free piperazine)."

Diagnosis: Thermal Boc Cleavage. Cause: Reaction temperature >120°C or prolonged heating times. While Boc is base-stable, thermal instability occurs in polar aprotic solvents at high heat. Fix:

-

Do not exceed 100°C.

-

If the reaction is sluggish at 100°C, do not increase heat. Instead, switch from 4-chlorobenzonitrile to 4-fluorobenzonitrile . The fluoro- group reacts ~100x faster, allowing milder temps.

Issue 3: "The product won't precipitate from water during workup."

Diagnosis: Emulsion or "Oiling Out." Cause: The product might be oiling out due to residual DMSO or insufficient water volume. Fix:

-

Extract the aqueous/DMSO mixture with Ethyl Acetate (3x).

-

Wash the organic layer with brine (saturated NaCl) 4-5 times. This is critical to pull the DMSO out of the organic layer.

-

Dry and concentrate.[2]

Module 4: Advanced Optimization (Mechanism)

Understanding the mechanism helps you visualize where yield is lost.

Figure 2: Reaction pathway and potential diversion points. The Meisenheimer complex is the high-energy transition state. DMSO lowers this energy barrier, increasing rate without requiring yield-killing heat.

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloronitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412.

-

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Synthesis of Piperazine Derivatives (Patent Literature)

-

Vertex Pharmaceuticals. (2007).[1] Vertex Patent for Piperazine Derivatives. WO2007056341. (Describes analogous couplings of Boc-piperazine with activated aryl nitriles).

-

- Comparison of Leaving Groups in SNAr: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Establishes the reactivity order F >> Cl ≈ Br > I for SNAr with EWGs).

Technical Support Status: If these steps do not resolve your yield issues, please reply with your specific TLC Rf values and NMR solvent used. We can assist with custom purification protocols.

Sources

Troubleshooting common side reactions in Buchwald-Hartwig amination of piperazines

Subject: Troubleshooting Side Reactions & Optimization Protocols for Piperazine Couplings Lead Scientist: Senior Application Scientist, Catalysis Division Last Updated: February 11, 2026

Executive Summary & Diagnostic Framework

Piperazine moieties are ubiquitous in pharmaceutical scaffolds (e.g., antipsychotics like Aripiprazole, Olanzapine). However, introducing them via Buchwald-Hartwig amination presents unique challenges due to their dual nucleophilic sites and secondary amine character.

This guide moves beyond generic advice, focusing on the specific mechanistic failures associated with piperazines: Bis-arylation ,

Interactive Troubleshooting Decision Tree

Use the following logic flow to diagnose your specific failure mode before proceeding to the detailed modules.

Caption: Diagnostic logic flow for identifying the root cause of reaction failure in piperazine couplings.

Technical Modules: Issue Resolution

Module A: The "Bis-Arylation" Trap

Symptom: You observe a significant peak corresponding to Ar-Piperazine-Ar (M + Ar mass) in LCMS. Root Cause: Piperazine has two nucleophilic nitrogens. Once the first arylation occurs, the product is still a nucleophilic secondary amine (though often less reactive due to steric/electronic factors, it remains competitive if the catalyst is non-selective).

Corrective Actions:

-

The "Protect & Deprotect" Strategy (Gold Standard):

-

Use 1-Boc-piperazine or 1-Cbz-piperazine . This physically blocks the second site.

-

Why: It renders the second nitrogen non-nucleophilic, guaranteeing mono-selectivity.

-

-

The "Stoichiometric Force" Strategy:

-

Ligand Control:

-

Switch to RuPhos .

-

Insight: RuPhos creates a highly crowded Pd center. The mono-arylated piperazine is significantly bulkier than unsubstituted piperazine. The steric wall of RuPhos makes it kinetically difficult for the mono-arylated product to bind and react a second time.

-

Module B: Hydrodehalogenation (The "Reduction" Problem)

Symptom: The Aryl Halide (Ar-X) is consumed, but the major product is the reduced arene (Ar-H).[9]

Root Cause:

-

Reductive Elimination (Desired): Forms C-N bond.

- -Hydride Elimination (Undesired): The Pd strips a hydrogen from the piperazine (adjacent to N), forming an imine and a Pd-H species, which then reductively eliminates to form Ar-H.

Mechanism of Failure:

Caption: Kinetic competition between productive coupling and destructive dehalogenation.

Corrective Actions:

-

Ligand Switch: Use RuPhos or BrettPhos .

-

Why: These ligands are exceptionally bulky. They destabilize the Pd(II) intermediate, accelerating the rate of Reductive Elimination so that it outcompetes

-Hydride Elimination. Older ligands like BINAP are slower to reductively eliminate, allowing the side reaction to take over.

-

-

Solvent Hygiene:

-

Ensure solvents are anhydrous. While Buchwald precatalysts are robust, trace alcohols or water can act as hydride sources in specific catalytic cycles.

-

-

Base Selection:

-

Switch from NaOtBu to NaOSiEt3 or Cs2CO3 if the substrate is sensitive to strong bases which might promote elimination pathways.

-

Module C: Reaction Stalling (Catalyst Death)

Symptom: Reaction stops at 40-60% conversion. Adding more catalyst doesn't help. Root Cause:

-

Iodide Inhibition: If using Ar-I, the released Iodide ions form stable bridged dimers

that are catalytically inactive. -

Inactive Pd Source: Using Pd(OAc)2 or Pd2(dba)3 relies on in-situ reduction, which is often inefficient or inconsistent.

Corrective Actions:

-

Switch Halide: Use Aryl Bromides or Chlorides . They are often more reactive than Iodides in modern Buchwald chemistry because they do not poison the catalyst.

-

Use Precatalysts: Switch to RuPhos Pd G4 . This contains the active species pre-formed and stabilized, eliminating the "induction period" and activation variability.

Optimized Experimental Protocol (SOP)

Protocol: RuPhos Pd G4 Mediated Piperazine Arylation Scale: 1.0 mmol

| Component | Equivalents | Amount | Notes |

| Aryl Halide (Cl/Br) | 1.0 | 1.0 mmol | Limiting Reagent |

| Piperazine | 1.2 - 1.5 | 1.2 mmol | Use 1-Boc-Piperazine for max selectivity |

| RuPhos Pd G4 | 0.01 - 0.02 | 1-2 mol% | The "Engine". Do not substitute with Pd(OAc)2 |

| RuPhos (Free Ligand) | 0.01 - 0.02 | 1-2 mol% | Optional: Stabilizes catalyst lifetime |

| NaOtBu | 1.5 - 2.0 | 1.5 mmol | Standard Base. Use Cs2CO3 for ester/cyano groups |

| Solvent (THF or Toluene) | N/A | 0.2 - 0.5 M | Degassed / Anhydrous |

Step-by-Step Workflow:

-

Setup: In a glovebox or under active Argon flow, charge a vial with a stir bar, RuPhos Pd G4, Aryl Halide (if solid), Piperazine, and Base.

-

Solvent Addition: Seal the vial (septum cap). Evacuate and backfill with Argon (3x) if outside glovebox. Inject anhydrous solvent via syringe.[11]

-

Reaction: Heat to 80°C for 2–4 hours.

-

Checkpoint: Monitor via LCMS at 1 hour. If Ar-H (reduction) is observed, lower temp to 60°C or increase catalyst loading to speed up coupling.

-

-

Workup: Dilute with EtOAc, filter through a small pad of Celite (removes Pd), and concentrate.

-

Purification: Flash chromatography. (Note: Piperazines often streak; add 1% Triethylamine or NH4OH to your eluent).

FAQ: Rapid Fire Support

Q: Can I use Pd(PPh3)4 for this?

A: No. Triphenylphosphine ligands are not electron-rich or bulky enough to prevent

Q: My piperazine has a free alcohol group on the side chain. Will it couple? A: Yes, but O-arylation is a risk. However, Pd-catalyzed C-N coupling is generally much faster than C-O coupling (which requires specific ligands like RockPhos). Using RuPhos and controlling the temperature usually ensures N-selectivity.

Q: Why Toluene vs. THF? A: Toluene is preferred if using Aryl Iodides because NaI (byproduct) is insoluble in toluene and precipitates out, preventing it from poisoning the catalyst. THF is better for solubility of polar substrates.

References

-

Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Piperazines." Journal of the American Chemical Society.[4][7] (Provides context on alternative Cu-methods and the challenges of piperazines).

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (The definitive review on ligand selection and mechanism, specifically discussing

-hydride elimination suppression). -

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Detailed user guide on why RuPhos/BrettPhos are privileged for this chemistry).

-

Ingoglia, B. T., & Buchwald, S. L. (2019). "Palladium-Catalyzed Amination of Aryl Chlorides with Piperazines." Organic Letters. (Specific protocols for piperazine scaffolds).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. name-reaction.com [name-reaction.com]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Technical Support Center: Overcoming Incomplete Boc Deprotection of 1-Boc-4-(4-cyanophenyl)piperazine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Deprotecting 1-Boc-4-(4-cyanophenyl)piperazine presents a specific dichotomy. You need acidic conditions strong enough to cleave the tert-butyl carbamate (Boc) group, but you must avoid conditions that hydrolyze the nitrile (cyano) group to an amide or carboxylic acid (Pinner reaction or acid hydrolysis).

The "Incomplete" Illusion: In 80% of support cases regarding this specific scaffold, the reaction is actually complete. The "incomplete" observation often stems from two sources:

-

Salt Encapsulation: The product precipitates as a Trifluoroacetate (TFA) or Hydrochloride salt, trapping starting material (SM) inside the crystal lattice.

-

Workup Failure: The free base of 4-(4-cyanophenyl)piperazine is moderately polar. Standard aqueous workups often leave the product in the aqueous layer or as an emulsion, leading to low recovery that mimics "incomplete reaction" yields.

This guide provides a self-validating workflow to distinguish between kinetic stalling and workup loss.

Diagnostic Matrix: Why is your reaction failing?

Before altering your protocol, use this table to diagnose the root cause based on your observations.

| Observation | Probable Cause | Corrective Action |

| SM remains by TLC/LCMS after 4h | Salt Encapsulation | The product salt is insoluble in the reaction solvent (DCM or Dioxane), coating the unreacted SM. Add co-solvent (MeOH or more DCM) and sonicate. |

| New peak at M+18 or M+19 | Nitrile Hydrolysis | Water is present in the acid. The nitrile is converting to an amide. Switch to anhydrous reagents. |

| Yield is low, but SM is gone | Extraction pH Error | The piperazine nitrogen (pKa ~8-9) is still protonated in the aqueous layer. Adjust aqueous layer to pH > 10 before extraction. |

| "Sticky" gum forms | Polymerization / Oligomerization | High concentration of tert-butyl cations reacting with the phenyl ring (rare due to EWG cyano group, but possible). Add Scavenger (Triethylsilane). |

Optimized Protocols

Method A: The "Standard" TFA/DCM (Recommended for Purity)

Best for: Small scale (<1g) where high purity is required.

The Mechanism: TFA protonates the Boc carbonyl, leading to the release of isobutylene and CO2. The 4-cyanophenyl group is electron-withdrawing, which slightly deactivates the distal nitrogen, but the Boc group on N1 remains reactive.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 1-Boc-4-(4-cyanophenyl)piperazine in anhydrous Dichloromethane (DCM). Concentration: 0.1 M.

-

Scavenger (Optional but Robust): Add 2.0 eq of Triethylsilane (TES) . Why? This scavenges the tert-butyl cation, preventing it from attacking the phenyl ring or polymerizing.

-

Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.

-

Ratio: 1:4 (TFA:DCM) is usually sufficient. Avoid neat TFA to protect the nitrile.

-

-

Reaction: Warm to Room Temperature (RT). Stir for 2-4 hours.

-

Checkpoint: If a white solid precipitates, add more DCM until it is a slurry, not a solid cake.

-

-

Monitoring: Check via LC-MS. Look for the loss of [M+100] (Boc) and appearance of the amine mass.

Method B: HCl in Dioxane (Recommended for Scale-Up)

Best for: Large scale (>1g) where isolation by filtration is preferred.

Protocol:

-

Dissolution: Dissolve SM in minimal 1,4-Dioxane (or MeOH if solubility is poor, but Dioxane is preferred to avoid Pinner reaction risk).

-

Acid Addition: Add 4M HCl in Dioxane (5-10 equivalents).

-

Reaction: Stir at RT for 3 hours.

-

Isolation: The product should precipitate as the dihydrochloride salt.

-

Filtration: Filter the solid under N2. Wash with diethyl ether to remove unreacted Boc-byproducts. This often solves the "incomplete" issue by physically separating the product from the soluble SM.

The Critical Workup: Recovering the Free Base

This is where most users fail. The cyanophenylpiperazine salt is stable, but the free base is sensitive and polar.

Step-by-Step Workup:

-

Evaporation: Remove volatiles (TFA/DCM) in vacuo. Do not heat above 40°C (risk of nitrile hydrolysis).

-

Basification (The Trap):

-

Extraction:

-

The free base may not partition well into pure DCM.

-

Use a solvent cocktail: 9:1 DCM:Methanol or DCM:Isopropanol (IPA). The alcohol helps extract the polar amine from the water.

-

-

Drying: Dry over Na2SO4 (Magnesium sulfate is slightly acidic and can trap amines).

Visual Troubleshooting Logic

Use this decision tree to navigate your experiment.

Caption: Figure 1. Decision tree for diagnosing incomplete deprotection or recovery issues.

Frequently Asked Questions (FAQ)

Q: Can I use heat to speed up the reaction? A: Avoid it if possible. While Boc deprotection is faster at 40-50°C, the 4-cyanophenyl group becomes susceptible to hydrolysis (converting -CN to -CONH2) in hot acidic media. If you must heat, use Method B (HCl/Dioxane) and limit it to 40°C for <30 mins.

Q: My product turned into a violet/dark oil. What happened? A: This indicates oxidation or polymerization, likely due to the tert-butyl cation attacking the phenyl ring. Ensure you are using Triethylsilane (TES) as a scavenger (2-5 eq) and conducting the reaction under Nitrogen/Argon.

Q: The NMR shows a split peak for the Boc group. Is this an impurity? A: Before deprotection, 1-Boc-piperazines often show rotamers in NMR (broad or split peaks) due to restricted rotation around the carbamate bond. This is not an impurity. Ensure the peak disappears completely after deprotection.

Q: Can I use HCl in Methanol? A: High Risk. HCl in Methanol creates conditions for the Pinner reaction, which converts nitriles into imidates (methyl esters upon workup). Use Dioxane or Ethyl Acetate instead of alcohols during the acidic step.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard protocols for Boc cleavage and stability of nitriles.

-

Boc Deprotection - TFA Method. Common Organic Chemistry. General mechanism and stoichiometry.

-

Stability of Nitriles in Acidic Media.Journal of Organic Chemistry. (Discusses Pinner reaction risks).

-

Piperazine Synthesis and Deprotection Str

Sources

Technical Support Center: Solubility Optimization for Piperazine-Based Compounds

Welcome to the Assay Development Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are here, you are likely facing a common paradox: your piperazine-based lead compound dissolves perfectly in DMSO but precipitates immediately upon addition to your assay media.

This guide is not a generic textbook entry. It is a troubleshooting system designed to reverse-engineer your solubility failure and provide a formulation strategy that preserves the biological integrity of your data.

Module 1: The Chemistry of the Failure (FAQ)

Q: Why do my piperazine analogs precipitate at physiological pH (7.4)?

A: This is a classic pKa-driven solubility cliff. Piperazine is a secondary amine with two distinct pKa values: ~9.73 (N1) and ~5.35 (N4) [1].[1][2]

-

At pH < 5.0: Both nitrogens are protonated (dicationic). Solubility is high.

-

At pH 7.4 (Physiological): The molecule exists primarily as a monocation .

-

The Problem: If your R-groups (substituents) are highly lipophilic (LogP > 3), the single positive charge on the N1 nitrogen is often insufficient to overcome the lattice energy of the hydrophobic bulk structure. The compound reverts to its intrinsic solubility (

), which is often near zero.

Q: I see a "cloud" form when I pipette my DMSO stock into the buffer. Is this contamination?

A: No, this is microprecipitation . You have created a supersaturated solution. When the solvent shifts from 100% DMSO to >99% water, the "kinetic solubility" window closes faster than the compound can disperse. This leads to false negatives in enzyme assays (compound unavailable) or false positives in cell assays (aggregates lysing membranes).

Module 2: Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for rescuing a precipitating piperazine compound.

Caption: Decision tree for troubleshooting piperazine precipitation in biological assays.

Module 3: Critical Troubleshooting Protocols

Protocol A: The "Step-Down" Dilution Method

Use this when your compound crashes out during direct addition to media.

The Logic: Direct addition of 10 mM DMSO stock to aqueous media creates a localized "shock" zone of high concentration and low solvent power. This protocol creates an intermediate polarity buffer.

-

Prepare Stock: Start with 10 mM compound in 100% anhydrous DMSO.

-

Intermediate Step: Dilute 10-fold into pure DMSO first (creates 1 mM stock).

-

The "Shift" Step: Dilute this 1 mM DMSO solution 1:10 into a buffer containing 10% DMSO (not pure water).

-

Result: 100 µM compound in 19% DMSO.

-

-

Final Addition: Add this intermediate mix to your assay well.

-

Target: 1 µM final concentration.

-

Final DMSO: ~0.2% (Check assay tolerance).

-

Protocol B: Cyclodextrin Complexation (The "DMSO Killer")

Use this when cells are sensitive to DMSO or when the Step-Down method fails.